Propargyl-PEG9-bromide: A Technical Guide for Advanced Research Applications
Propargyl-PEG9-bromide: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG9-bromide is a versatile, heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and proteolysis-targeting chimera (PROTAC) development. Its unique structure, featuring a terminal alkyne (propargyl group) and a reactive bromide, connected by a nine-unit polyethylene (B3416737) glycol (PEG) spacer, offers a powerful tool for covalently linking molecules of interest with precision and control.
Core Functionality and Applications
At its core, Propargyl-PEG9-bromide serves as a molecular bridge. The two ends of the linker participate in distinct, orthogonal chemical reactions, allowing for a stepwise and controlled conjugation process.
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Propargyl Group: This terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is prized for its high yield, specificity, and biocompatibility, enabling the efficient conjugation of the linker to any molecule bearing an azide (B81097) group.[3][4]
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Bromide Group: As a good leaving group, the bromide is susceptible to nucleophilic substitution.[5][6] This allows for the initial attachment of the linker to molecules containing nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyls (-OH).
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PEG9 Spacer: The nine-unit PEG chain imparts hydrophilicity and flexibility to the conjugate.[5] This can improve the solubility of hydrophobic molecules, reduce aggregation, and provide adequate spacing to minimize steric hindrance between the conjugated partners.
This combination of features makes Propargyl-PEG9-bromide a valuable reagent in several advanced research areas:
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PROTAC Synthesis: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][7] Propargyl-PEG9-bromide is frequently used as a PEG-based linker to connect the target-binding ligand and the E3 ligase ligand.[1][7][8]
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Antibody-Drug Conjugate (ADC) Development: In ADCs, a cytotoxic drug is linked to an antibody that targets tumor cells. Propargyl-PEG9-bromide can function as a non-cleavable ADC linker, connecting the antibody to the potent payload.[1][8][9][10]
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Bioconjugation and Surface Modification: The linker is widely used to attach biomolecules like peptides, proteins, or nucleic acids to other molecules, surfaces, or nanoparticles for applications in diagnostics, bio-imaging, and proteomics.[6][11]
Physicochemical Properties
A clear understanding of the linker's properties is crucial for experimental design.
| Property | Value | Source |
| CAS Number | 2055042-83-4 | [8][12] |
| Molecular Formula | C₂₁H₃₉BrO₉ | [8] |
| Molecular Weight | 515.43 g/mol (also reported as 515.44) | [6][8][12] |
| Purity | Typically ≥95% or >96% | [6][12] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage | Recommended at -20°C for long-term stability | [4] |
Experimental Protocols and Methodologies
The use of Propargyl-PEG9-bromide typically involves a two-step reaction sequence: nucleophilic substitution followed by a click chemistry reaction.
Step 1: Nucleophilic Alkylation of a Target Molecule (Molecule A)
This initial step attaches the linker to the first molecule of interest (e.g., a protein ligand, an amine-modified surface).
Objective: To conjugate the bromide end of the linker with a nucleophilic group (e.g., amine, thiol) on Molecule A.
Materials:
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Molecule A (containing a primary amine or other nucleophile)
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Propargyl-PEG9-bromide
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Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
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Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Dissolve Molecule A in the anhydrous solvent under an inert atmosphere.
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Add a slight molar excess of the non-nucleophilic base (e.g., 1.2-2.0 equivalents) to deprotonate the nucleophile, enhancing its reactivity.
-
Add Propargyl-PEG9-bromide (typically 1.0-1.5 equivalents) to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., by adding water).
-
Purify the resulting product, Propargyl-PEG9-Molecule-A, using techniques like flash column chromatography, preparative HPLC, or extraction to remove unreacted starting materials and byproducts.
-
Confirm the structure and purity of the product via NMR and Mass Spectrometry.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This second step conjugates the newly installed alkyne with a second molecule containing an azide group.
Objective: To "click" the propargyl-functionalized Molecule A to an azide-containing Molecule B.
Materials:
-
Propargyl-PEG9-Molecule-A (from Step 1)
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Azide-functionalized Molecule B
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Solvent system (e.g., a mixture of tert-Butanol and water, or DMF)[13]
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (catalyst)[13]
-
Sodium ascorbate (B8700270) (reducing agent)[13]
Protocol:
-
Dissolve Propargyl-PEG9-Molecule-A and Molecule B in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).
-
Add the copper(II) sulfate solution to the reaction mixture (typically 0.1-0.2 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture (typically 0.5-1.0 equivalents). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.
-
Stir the reaction at room temperature. The reaction is often rapid, completing within 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the final triazole-linked conjugate.
-
Upon completion, purify the final product to remove the copper catalyst and any remaining reactants. This can be achieved through preparative HPLC, size-exclusion chromatography, or by using a copper-chelating resin.
-
Characterize the final conjugate by appropriate methods (e.g., LC-MS, NMR, SDS-PAGE if proteins are involved).
Visualizations: Workflows and Relationships
To better illustrate the utility of Propargyl-PEG9-bromide, the following diagrams outline its structure and its central role in a typical experimental workflow.
Caption: Functional components of the Propargyl-PEG9-bromide linker.
Caption: Experimental workflow for bioconjugation using the linker.
Caption: Hijacking the ubiquitin-proteasome system with a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl-PEG9-Bromide - CD Bioparticles [cd-bioparticles.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Propargyl-PEG3-bromide, 203740-63-0 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG9-bromide CAS#: 2055042-83-4 [amp.chemicalbook.com]
- 6. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 7. xcessbio.com [xcessbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Propargyl-PEG9-bromide | ADC/PROTAC Linker | MCE [medchemexpress.cn]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. The intramolecular click reaction using ‘carbocontiguous’ precursors - PMC [pmc.ncbi.nlm.nih.gov]
